molecular formula C20H21N3O4S B2597285 Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 865200-11-9

Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2597285
CAS No.: 865200-11-9
M. Wt: 399.47
InChI Key: FNKQTNSTCWJXJK-MRCUWXFGSA-N
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Description

Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Benzoyl Imino Group: The benzoyl imino group can be formed by reacting the benzothiazole derivative with 4-(dimethylamino)benzoyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves esterification with methyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl imino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzoyl imino group.

    Substitution: Substituted derivatives at the benzoyl imino group.

Scientific Research Applications

Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-hydroxy-1,3-benzothiazol-3-yl]acetate
  • Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate

Uniqueness

Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a fluorescent probe or therapeutic agent compared to similar compounds with different substituents.

Properties

IUPAC Name

methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-22(2)14-7-5-13(6-8-14)19(25)21-20-23(12-18(24)27-4)16-10-9-15(26-3)11-17(16)28-20/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKQTNSTCWJXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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